molecular formula C13H12N2O4S B6393358 2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid CAS No. 1258624-88-2

2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid

Cat. No.: B6393358
CAS No.: 1258624-88-2
M. Wt: 292.31 g/mol
InChI Key: AVPZPKBRIZVDKF-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the second position and a 4-methylsulfonylphenyl group at the fifth position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromonicotinic acid and 4-methylsulfonylphenylboronic acid.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 2-amino-5-bromonicotinic acid is reacted with 4-methylsulfonylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: The compound is studied for its optical properties and potential use in nonlinear optical materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) to exert anti-inflammatory effects. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(4-methylphenyl)nicotinic acid: Lacks the sulfonyl group, which may affect its biological activity.

    2-Amino-5-(4-chlorophenyl)nicotinic acid: Contains a chlorine atom instead of a methylsulfonyl group, leading to different chemical properties.

Uniqueness

2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid is unique due to the presence of the methylsulfonyl group, which can enhance its solubility and reactivity

Properties

IUPAC Name

2-amino-5-(4-methylsulfonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-20(18,19)10-4-2-8(3-5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPZPKBRIZVDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688188
Record name 2-Amino-5-[4-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258624-88-2
Record name 2-Amino-5-[4-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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